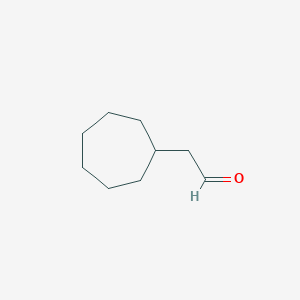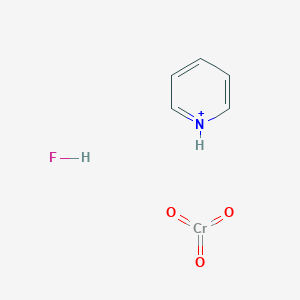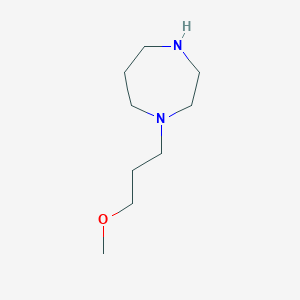
1-(3-Methoxypropyl)-1,4-diazepane
説明
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
1. Synthesis and Structural Characterizations
- Summary of Application: The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
- Methods of Application: The compound is synthesized and then characterized using various spectroscopic techniques. The density functional theory (DFT) method is used to obtain the optimized structure .
- Results or Outcomes: The computed geometrical parameters are compared with experimental data. The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .
2. Biological Activities and Applications
- Summary of Application: Benzenesulfonamide derivatives, such as 4-amino-N-(3-methoxypropyl)benzenesulfonamide, have been extensively studied due to their various biological activities and applications in different fields of chemistry and medicine.
- Methods of Application: The core structure of benzenesulfonamide is modified by introducing different functional groups to enhance its properties and target specificity.
- Results or Outcomes: The papers discuss the reactivity of these compounds in the context of enzyme inhibition, where they act as inhibitors for enzymes like kynurenine 3-hydroxylase and carbonic anhydrase.
3. Stability of Superoxide Ion
- Summary of Application: The stability of superoxide ion, O2·-, in three bis (trifluoromethylsulfonyl) imide [TFSI-] anion based ionic liquids, ILs, with cations of 1-(3-methoxypropyl)-1-methylpiperidinium [MOPMPip+], 1-hexyl-1-methyl-pyrrolidinium [HMPyrr+] and trihexyl (tetradecyl) phosphonium [P14,666+] has been investigated .
- Methods of Application: The investigation involves the chemical generation and long term stability of superoxide ion .
- Results or Outcomes: The results of this investigation are not specified in the source .
4. Synthesis of Heterocyclic Azo Dyes
- Summary of Application: Four azo dyes having a heterocyclic framework derived from 2-amino-5-nitrothiazole are synthesized by a traditional diazo-coupling method in an acidic medium .
- Methods of Application: The dyes are synthesized using four different coupling components and characterized by different spectroscopic techniques .
- Results or Outcomes: The absorption spectra were recorded in the region of 200–700 nm, and the results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction .
5. Synthesis of Benzenesulfonamide Derivatives
- Summary of Application: The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core.
- Methods of Application: For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the attachment of a phenylthiazol group to the benzenesulfonamide core.
- Results or Outcomes: These synthetic routes are designed to yield compounds with specific properties and biological activities.
6. Synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none
- Summary of Application: 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) is synthesized and characterized by several experimental techniques .
- Methods of Application: The compound is synthesized and then characterized using various spectroscopic techniques .
- Results or Outcomes: The computed geometrical parameters are compared with experimental data .
7. Synthesis of Heterocyclic Azo Dyes
- Summary of Application: The class of heterocyclic azo dye family received special interest among researchers owing to its admirable colour and globally explored applications in different areas such as cosmetics, in biomedical investigations, therapeutics, dyes and pigments . Their applications have also percolated into various fields such as LCD (liquid crystalline displays), advanced materials, optics, storage devices, polymers and food colours and in organic synthesis .
- Methods of Application: In this work, four azo dyes having a heterocyclic framework derived from 2-amino-5-nitrothiazole are synthesized by a traditional diazo-coupling method in an acidic medium using four different coupling components and characterized them by different spectroscopic techniques .
- Results or Outcomes: The absorption spectra were recorded in the region of 200–700 nm, and the results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction .
8. Synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none
- Summary of Application: In the present study, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP) is synthesized and characterized by several experimental techniques .
- Methods of Application: The compound is synthesized and then characterized using various spectroscopic techniques .
- Results or Outcomes: The computed geometrical parameters are compared with experimental data .
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.
For each of these categories, a comprehensive analysis would involve reviewing relevant scientific literature and summarizing the findings. The formatting requirement you mentioned, paragraph format with a subheading for each paragraph, is a common way to organize this type of information. Each paragraph would start with a subheading that clearly indicates the category of information it contains, followed by a detailed summary of the relevant findings.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
1-(3-methoxypropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-9-3-7-11-6-2-4-10-5-8-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTYSDZRDMSIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



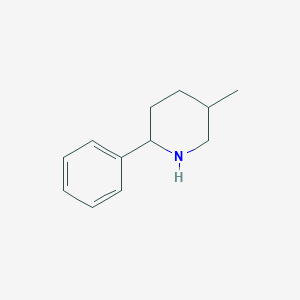
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)
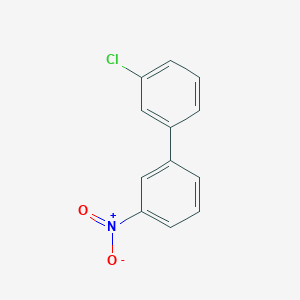
![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)
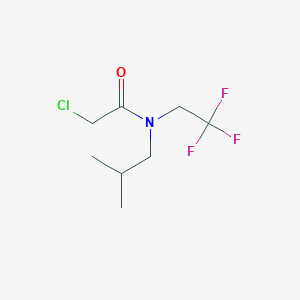
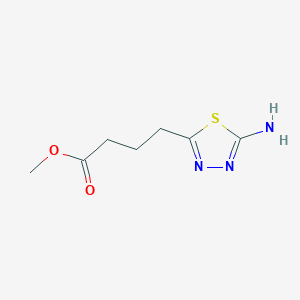
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
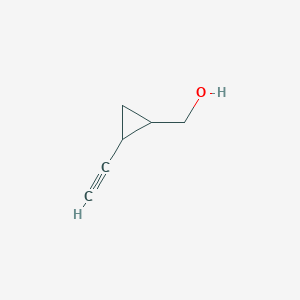
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)
![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)

